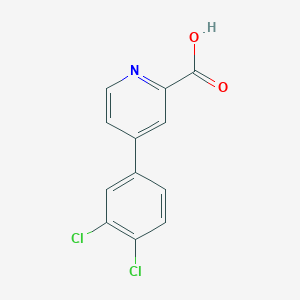

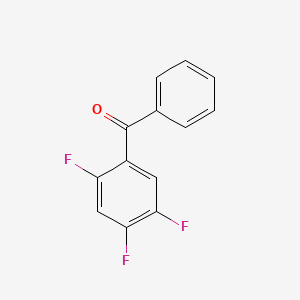

2,4,5-Trifluorobenzophenone, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5-Trifluorobenzophenone (TFBP) is a fluorinated aromatic ketone with a wide range of applications in organic synthesis, drug discovery, and materials science. It is a colorless, crystalline solid with a molecular formula of C8H5F3O and a molecular weight of 182.12 g/mol. TFBP has an extremely low solubility in water and is insoluble in most organic solvents. However, it is soluble in certain polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide (DMF and DMSO).

Applications De Recherche Scientifique

2,4,5-Trifluorobenzophenone, 97% has many applications in scientific research. It is a useful reagent for the synthesis of a wide variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. 2,4,5-Trifluorobenzophenone, 97% has also been used as a catalyst in the synthesis of polymers, such as poly(aryl ether ketones) and poly(aryl ether sulfones). 2,4,5-Trifluorobenzophenone, 97% has also been used as a photochemical initiator in the polymerization of vinyl monomers and as a sensitizer in photochemical reactions. In addition, 2,4,5-Trifluorobenzophenone, 97% has been used as a ligand in asymmetric catalysis, as a photosensitizer in photodynamic therapy, and as an inhibitor of enzymes such as cyclooxygenase-2.

Mécanisme D'action

2,4,5-Trifluorobenzophenone, 97% is an electron-deficient compound, meaning that it can act as an electron-withdrawing group. This allows it to act as a Lewis acid, which can accept electrons from other molecules, and as a Bronsted acid, which can donate protons to other molecules. 2,4,5-Trifluorobenzophenone, 97% can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to form covalent bonds with other molecules.

Biochemical and Physiological Effects

2,4,5-Trifluorobenzophenone, 97% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluorobenzophenone, 97% can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. 2,4,5-Trifluorobenzophenone, 97% has also been shown to inhibit the growth of certain cancer cell lines. In addition, 2,4,5-Trifluorobenzophenone, 97% has been shown to have anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

2,4,5-Trifluorobenzophenone, 97% has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store, and it is stable at room temperature. However, 2,4,5-Trifluorobenzophenone, 97% is insoluble in most organic solvents, so it must be dissolved in a polar aprotic solvent such as DMF or DMSO. In addition, 2,4,5-Trifluorobenzophenone, 97% is an electron-deficient compound, so it can react with other molecules and form covalent bonds.

Orientations Futures

There are a number of potential future directions for research involving 2,4,5-Trifluorobenzophenone, 97%. 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new drugs, such as inhibitors of cyclooxygenase-2. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new catalysts for organic synthesis. Finally, 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new photochemical reactions and photodynamic therapies.

Méthodes De Synthèse

2,4,5-Trifluorobenzophenone, 97% can be synthesized through a variety of methods, including electrophilic aromatic substitution, direct fluorination, and the Suzuki–Miyaura cross-coupling reaction. In the electrophilic aromatic substitution reaction, 2,4,5-Trifluorobenzophenone, 97% is formed from the reaction of 2,4,5-trifluorobromobenzene with a strong base such as potassium tert-butoxide or sodium hydride. Direct fluorination involves the reaction of 2,4,5-trifluoroiodobenzene with anhydrous hydrogen fluoride in an inert solvent, such as anhydrous acetonitrile. The Suzuki–Miyaura cross-coupling reaction involves the reaction of 2,4,5-trifluorobenzaldehyde with a palladium catalyst and a boronic acid in the presence of a base.

Propriétés

IUPAC Name |

phenyl-(2,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCKBKHWVMPUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)